2-Fluoro-5-formylbenzoic acid
CAS No.: 550363-85-4
Cat. No.: VC2262689
Molecular Formula: C8H5FO3
Molecular Weight: 168.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 550363-85-4 |
---|---|
Molecular Formula | C8H5FO3 |
Molecular Weight | 168.12 g/mol |
IUPAC Name | 2-fluoro-5-formylbenzoic acid |
Standard InChI | InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) |
Standard InChI Key | XZUFXXPSLGVLFC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=O)C(=O)O)F |
Canonical SMILES | C1=CC(=C(C=C1C=O)C(=O)O)F |
Introduction
Structural Characteristics and Identification Information
Molecular Structure and Composition
2-Fluoro-5-formylbenzoic acid belongs to the class of substituted benzoic acids, featuring a benzoic acid core with strategic functional group placement. The compound contains a carboxylic acid group directly attached to the benzene ring, with a fluorine atom ortho to the carboxylic acid (position 2) and a formyl group at the meta position (position 5). This arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns. The fluorine substituent, being highly electronegative, influences the electron distribution throughout the aromatic system, while the formyl group introduces aldehyde chemistry to the molecule, making it a bifunctional synthetic building block .
The molecule has a molecular formula of C8H5FO3, indicating eight carbon atoms, five hydrogen atoms, one fluorine atom, and three oxygen atoms. Its structure can be represented using various chemical notation systems, with its SMILES notation being C1=CC(=C(C=C1C=O)C(=O)O)F, which encodes the connectivity and arrangement of atoms within the molecule. Similarly, its InChI representation (InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12)) provides a standardized way to represent the chemical structure in computer-readable format .
Identification Parameters and Registry Information
For precise identification in chemical databases and literature, 2-Fluoro-5-formylbenzoic acid is associated with specific registry information and identifiers. The compound is registered under CAS number 550363-85-4, which serves as a unique identifier in chemical substance databases worldwide. Its molecular weight is calculated to be 168.122 g/mol based on the atomic weights of its constituent elements. The InChIKey, XZUFXXPSLGVLFC-UHFFFAOYSA-N, provides a fixed-length condensed digital representation of the compound that is particularly useful for database searches and web applications .
The table below summarizes the key identification parameters for 2-Fluoro-5-formylbenzoic acid:
Parameter | Value |
---|---|
IUPAC Name | 2-fluoro-5-formylbenzoic acid |
Molecular Formula | C8H5FO3 |
CAS Number | 550363-85-4 |
Molecular Weight | 168.122 g/mol |
InChI | InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) |
InChIKey | XZUFXXPSLGVLFC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=O)C(=O)O)F |
Physical and Chemical Properties
Physical Properties
2-Fluoro-5-formylbenzoic acid exists as a crystalline solid at standard temperature and pressure. Its physical properties significantly influence its handling, storage requirements, and potential applications in chemical synthesis and pharmaceutical development. The compound has a relatively high melting point range of 174.5-178.5°C, indicating strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups. This property is important for purification processes such as recrystallization and for determining storage conditions .
The compound has a calculated density of approximately 1.4±0.1 g/cm³, which is typical for aromatic compounds containing multiple functional groups. Its boiling point is estimated to be 330.9±27.0°C at standard pressure (760 mmHg), though direct determination may be challenging due to potential decomposition at elevated temperatures. The flash point, an important safety parameter for handling and transportation, is approximately 153.9±23.7°C, suggesting that standard precautions for organic compounds should be employed when working with this material .
The following table summarizes the key physical properties of 2-Fluoro-5-formylbenzoic acid:
Property | Value |
---|---|
Physical State | Crystalline solid |
Melting Point | 174.5-178.5°C |
Boiling Point | 330.9±27.0°C at 760 mmHg |
Density | 1.4±0.1 g/cm³ |
Flash Point | 153.9±23.7°C |
Chemical Reactivity and Functional Group Analysis
The formyl group represents a versatile synthetic handle for further transformations. As an aldehyde, it can undergo nucleophilic addition reactions with various reagents, including reduction to primary alcohols, oxidation to carboxylic acids, and condensation reactions with amines or hydrazines to form imines or hydrazones. The presence of this group makes the compound particularly valuable as a building block in the synthesis of more complex structures. The fluorine substituent, while generally stable under most conditions, contributes to the molecule's electronic properties and can influence the reactivity at other positions of the aromatic ring through its strong electron-withdrawing effect .
This combination of functional groups makes 2-Fluoro-5-formylbenzoic acid a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds where fluorinated aromatics are often desired for their metabolic stability and binding properties.
Synthesis Methods and Preparation
Laboratory Synthesis Routes
The synthesis of 2-Fluoro-5-formylbenzoic acid can be approached through several synthetic strategies, typically involving either the direct functionalization of appropriately substituted benzoic acids or the construction of the benzoic acid core with the desired substituents already in place. One documented approach involves starting with ethyl 2-fluoro-5-methylbenzoate, which undergoes selective bromination of the methyl group followed by subsequent transformations to introduce the formyl functionality .
A specific synthetic route described in the literature begins with ethyl 2-fluoro-4-methylbenzoate (8), which is treated with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as a radical initiator in dichloromethane to yield the corresponding monobromide aryl formate (9) with an excellent yield of 96%. This brominated intermediate can then be further transformed through various methods, such as hydrolysis and oxidation steps, to ultimately yield the desired 2-fluoro-5-formylbenzoic acid or related derivatives. The bromination step is conducted at carefully controlled temperatures between 10 and 20°C during the addition of NBS, followed by heating at 40°C for 12 hours to complete the reaction .
The reaction is typically monitored by HPLC to determine completion, after which the reaction mixture undergoes aqueous workup including washing with 10% Na2SO3 solution to remove excess bromine, followed by extraction with dichloromethane. The organic phase is then concentrated and further purified to obtain the desired product .
Industrial Production Considerations
For industrial-scale production of 2-Fluoro-5-formylbenzoic acid, several factors beyond laboratory synthesis must be considered, including cost-effectiveness, scalability, safety, and environmental impact. Research indicates efforts to develop practical and scalable manufacturing processes for fluorinated benzoic acid derivatives, with improvements in process efficiency and yield optimization .
Importantly, the process mass intensity (PMI), a metric for evaluating the efficiency and sustainability of chemical processes, was reduced from 41.73 kg/kg to 34.04 kg/kg for the intermediate compound, representing a significant improvement in resource efficiency and potentially reduced environmental impact. Such considerations are crucial for industrial production where waste minimization and process efficiency directly impact economic viability and environmental sustainability .
Analytical Characterization and Spectroscopic Properties
Mass Spectrometry and Collision Cross Section Data
Mass spectrometry provides valuable data for the identification and characterization of 2-Fluoro-5-formylbenzoic acid. The compound's molecular weight of 168.122 g/mol results in specific m/z values depending on the ionization method and adduct formation. Predicted collision cross section (CCS) values, which represent the effective area of the molecule in the gas phase, have been calculated for various adducts of 2-Fluoro-5-formylbenzoic acid, providing additional parameters for its identification in complex mixtures .
The following table summarizes the predicted collision cross section values for different adducts of 2-Fluoro-5-formylbenzoic acid:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 169.02956 | 132.2 |
[M+Na]+ | 191.01150 | 143.8 |
[M+NH4]+ | 186.05610 | 139.0 |
[M+K]+ | 206.98544 | 138.9 |
[M-H]- | 167.01500 | 131.4 |
[M+Na-2H]- | 188.99695 | 137.3 |
[M]+ | 168.02173 | 133.3 |
[M]- | 168.02283 | 133.3 |
These CCS values are particularly useful in ion mobility mass spectrometry analyses, providing an additional dimension of separation and identification beyond mass-to-charge ratios. The consistent pattern across different adducts reflects the stable structural core of the molecule while demonstrating predictable variations based on the nature of the ionizing species .
Spectroscopic Characterization Techniques
Comprehensive characterization of 2-Fluoro-5-formylbenzoic acid typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, provides detailed information about the molecular structure. In the 1H NMR spectrum, characteristic signals would include the acidic proton of the carboxylic acid group, the aldehyde proton of the formyl group (typically appearing as a singlet around 9-10 ppm), and the aromatic protons with specific coupling patterns influenced by the fluorine substituent. The 19F NMR would show a distinctive signal for the fluorine atom, providing confirmation of its presence and environment within the molecule .
Infrared (IR) spectroscopy offers additional structural information, with expected characteristic absorption bands for the carboxylic acid (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700 cm⁻¹), the aldehyde (C=O stretch around 1700-1720 cm⁻¹, C-H stretch around 2850 and 2750 cm⁻¹), and the C-F bond (typically around 1000-1400 cm⁻¹). These spectroscopic data, combined with mass spectrometry and elemental analysis, provide a comprehensive fingerprint for confirming the identity and purity of 2-Fluoro-5-formylbenzoic acid samples .
For analytical separations and purity assessment, high-performance liquid chromatography (HPLC) is commonly employed, often coupled with UV detection or mass spectrometry for enhanced sensitivity and specificity. The characteristic UV absorption profile of the compound, influenced by its aromatic system and functional groups, provides another dimension for identification and quantification in complex mixtures .
Applications and Research Significance
Role in Organic Synthesis
2-Fluoro-5-formylbenzoic acid serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules requiring specific functional group arrangements. The presence of three distinct functional groups—carboxylic acid, fluorine, and formyl—on the aromatic ring provides multiple handles for selective transformations and derivatization. The carboxylic acid group can participate in amide and ester formation, the aldehyde group can undergo condensation reactions or be oxidized/reduced, and the fluorinated position contributes unique electronic properties to the resulting compounds .
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